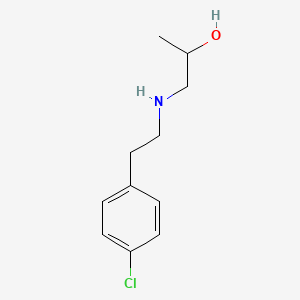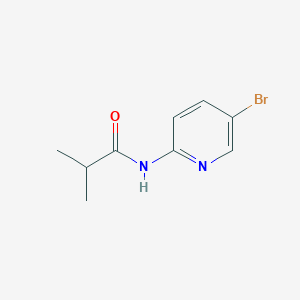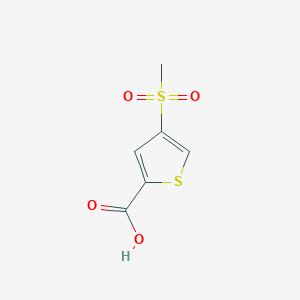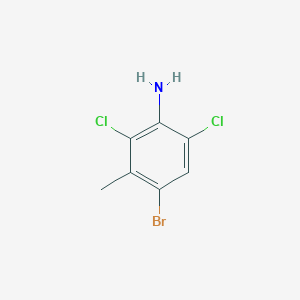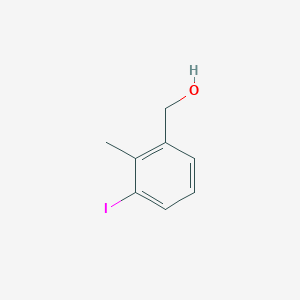
Benzene, 1-(hexyloxy)-4-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(hexyloxy)-4-iodo- is an organic compound characterized by a benzene ring substituted with a hexyloxy group at the 1-position and an iodine atom at the 4-position. This compound is part of a broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(hexyloxy)-4-iodo- typically involves the following steps:
Formation of Hexyloxybenzene: This can be achieved by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.
Iodination: The hexyloxybenzene is then subjected to iodination using iodine and an oxidizing agent like nitric acid or a catalyst such as silver nitrate to introduce the iodine atom at the 4-position.
Industrial Production Methods
While specific industrial methods for producing Benzene, 1-(hexyloxy)-4-iodo- are not well-documented, the general principles of aromatic substitution and ether formation are applied. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(hexyloxy)-4-iodo- can undergo several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols, amines, or alkyl groups.
Oxidation: Hexyloxybenzaldehyde or hexyloxybenzoic acid.
Reduction: Benzene, 1-(hexyloxy)-4-hydro-.
Applications De Recherche Scientifique
Benzene, 1-(hexyloxy)-4-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(hexyloxy)-4-iodo- involves its interaction with molecular targets through its aromatic ring and substituents. The hexyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(hexyloxy)-4-bromo-
- Benzene, 1-(hexyloxy)-4-chloro-
- Benzene, 1-(hexyloxy)-4-fluoro-
Uniqueness
Benzene, 1-(hexyloxy)-4-iodo- is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to stronger interactions in chemical and biological systems, potentially enhancing its reactivity and specificity in various applications.
Propriétés
IUPAC Name |
1-hexoxy-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBIFIGDFFVXIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568990 |
Source


|
| Record name | 1-(Hexyloxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85557-94-4 |
Source


|
| Record name | 1-(Hexyloxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
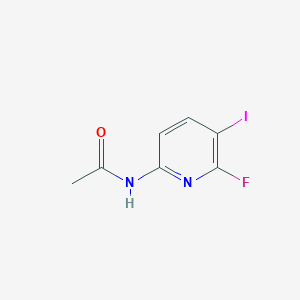
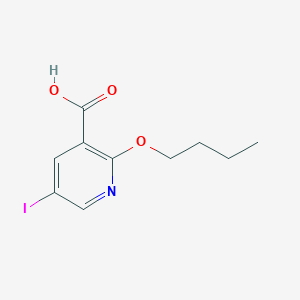

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)
